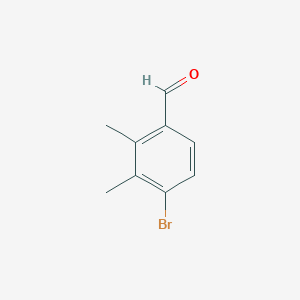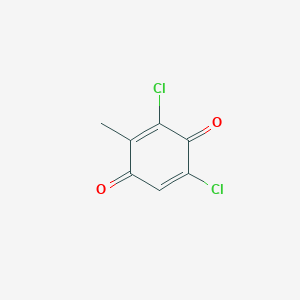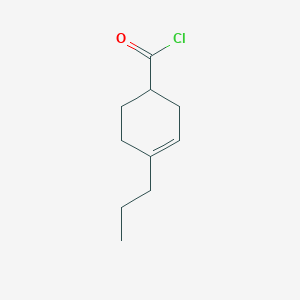
4-Propylcyclohex-3-ene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylcyclohex-3-ene-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has a range of applications in different fields.
Applications De Recherche Scientifique
4-Propylcyclohex-3-ene-1-carbonyl chloride is widely used in scientific research, particularly in the field of organic chemistry. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the preparation of chiral building blocks and in the study of asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 4-Propylcyclohex-3-ene-1-carbonyl chloride is not fully understood. However, it is known to react with various nucleophiles, including amines, alcohols, and thiols, to form stable covalent bonds. The reaction is usually catalyzed by a base such as triethylamine or pyridine. The resulting products can be used in various applications, including drug discovery and materials science.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Propylcyclohex-3-ene-1-carbonyl chloride are not well studied. However, it is known to be a reactive molecule that can form covalent bonds with various biological molecules, including proteins and DNA. This property makes it useful in the study of enzyme inhibition and drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Propylcyclohex-3-ene-1-carbonyl chloride in lab experiments include its versatility, high reactivity, and ease of synthesis. It can be used in a wide range of applications and can be synthesized using various methods. However, its high reactivity can also be a limitation, as it can react with unintended molecules in the experimental system. Its toxicity and potential health hazards should also be considered when handling this compound.
Orientations Futures
There are several future directions for the study of 4-Propylcyclohex-3-ene-1-carbonyl chloride. One direction is the development of new synthesis methods that can improve the yield and purity of the product. Another direction is the study of its mechanism of action and its interaction with biological molecules. This can lead to the discovery of new drugs and the development of new materials. The study of its toxicity and potential health hazards is also an important direction for future research.
Méthodes De Synthèse
The synthesis of 4-Propylcyclohex-3-ene-1-carbonyl chloride can be achieved using different methods, including the reaction of cyclohexene with propyl chloroformate in the presence of a catalyst such as triethylamine. Another method involves the reaction of cyclohexanone with propylmagnesium bromide followed by the reaction with thionyl chloride. The yield and purity of the synthesized product depend on the reaction conditions and the purity of the starting materials.
Propriétés
Numéro CAS |
115498-53-8 |
|---|---|
Nom du produit |
4-Propylcyclohex-3-ene-1-carbonyl chloride |
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
4-propylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4,9H,2-3,5-7H2,1H3 |
Clé InChI |
BVZYPFSQNAMBEP-UHFFFAOYSA-N |
SMILES |
CCCC1=CCC(CC1)C(=O)Cl |
SMILES canonique |
CCCC1=CCC(CC1)C(=O)Cl |
Synonymes |
3-Cyclohexene-1-carbonyl chloride, 4-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



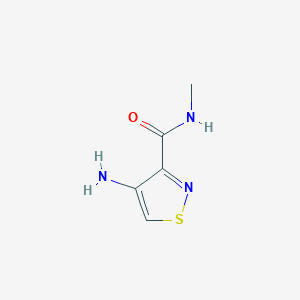
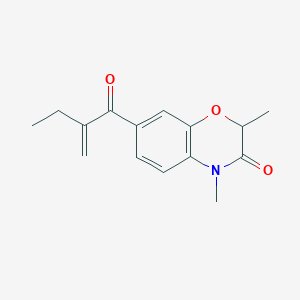
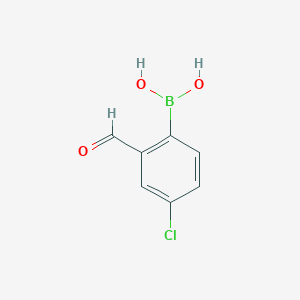
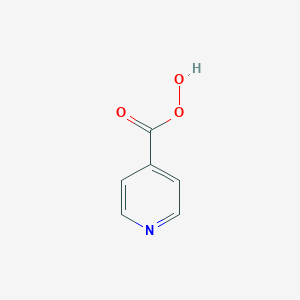
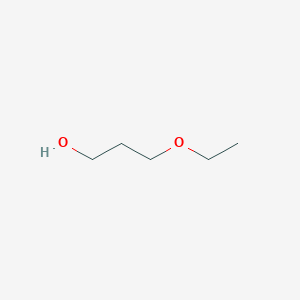
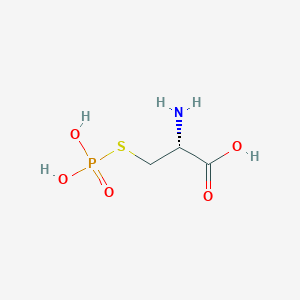
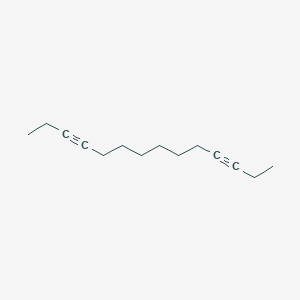
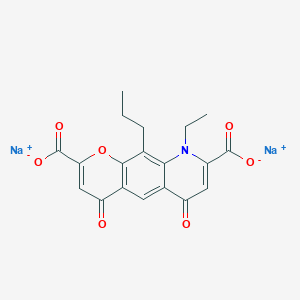
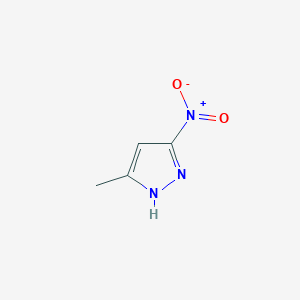
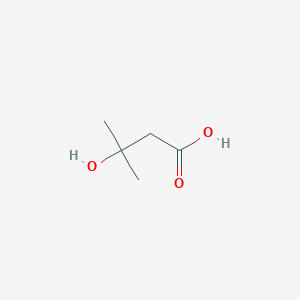
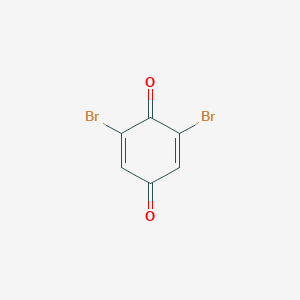
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
